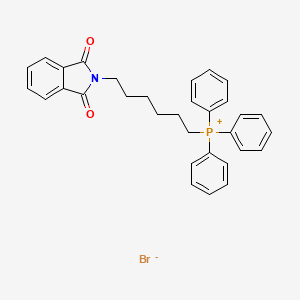

(6-Phthalimidohexyl)triphenylphosphonium bromide

Description

(6-Phthalimidohexyl)triphenylphosphonium bromide (CAS: 129789-59-9) is a quaternary phosphonium salt with the molecular formula C₃₂H₃₁BrNO₂P and a molecular weight of 572.48 g/mol. It features a phthalimido group (-C₈H₄O₂N) attached to a hexyl chain, which is further linked to a triphenylphosphonium cation.

Its synthesis typically involves the quaternization of triphenylphosphine with a bromoalkyl phthalimide precursor. The phthalimido group enhances stability and influences lipophilicity, making it useful in mitochondrial-targeted drug delivery systems and as a Wittig reagent in organic synthesis .

Properties

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)hexyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31NO2P.BrH/c34-31-29-22-12-13-23-30(29)32(35)33(31)24-14-1-2-15-25-36(26-16-6-3-7-17-26,27-18-8-4-9-19-27)28-20-10-5-11-21-28;/h3-13,16-23H,1-2,14-15,24-25H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTSHQQNNSLBJE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31BrNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721484 | |

| Record name | [6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129789-59-9 | |

| Record name | [6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Strategy

The compound is synthesized through a quaternization reaction between triphenylphosphine (PPh₃) and a functionalized alkyl bromide precursor. The phthalimidohexyl group is introduced via a two-step process:

Key Reaction:

Step 1: Synthesis of 6-Phthalimidohexyl Bromide

-

Starting Material : Hexamethylene diamine is selectively protected at one amine group using phthalic anhydride in anhydrous dichloromethane (DCM).

-

Bromination : The free amine is converted to a bromide using hydrobromic acid (HBr) in acetic acid, yielding 6-phthalimidohexyl bromide.

Reaction Conditions :

-

Temperature: 0–5°C (bromination step to prevent side reactions)

-

Solvent: Anhydrous DCM or tetrahydrofuran (THF)

-

Yield: ~70–80% after column purification (silica gel, hexane/ethyl acetate)

Step 2: Quaternization with Triphenylphosphine

-

Alkylation : 6-Phthalimidohexyl bromide is reacted with triphenylphosphine in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).

-

Purification : The crude product is recrystallized from ethanol/diethyl ether or purified via flash chromatography.

Optimization Parameters :

-

Molar Ratio : 1:1.2 (alkyl bromide:PPh₃) to ensure complete reaction

-

Temperature : Reflux at 80°C for 12–24 hours

-

Solvent : Acetonitrile preferred for higher dielectric constant and reactivity

Critical Analysis of Methodological Challenges

Side Reactions and Mitigation

-

Phosphine Oxide Formation : Trace moisture or oxygen leads to oxidation of PPh₃.

-

Alkyl Chain Isomerization : Elevated temperatures may cause undesired rearrangements.

-

Solution : Limit reaction time to 18 hours and maintain temperatures ≤80°C.

-

Solubility and Purification Issues

-

Low Solubility : The product’s hydrophobic nature complicates aqueous workups.

Analytical Validation

Structural Confirmation

Purity Assessment

-

HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).

-

Melting Point : 74–76°C (sharp range indicates high crystallinity).

Comparative Evaluation of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Standard Quaternization | 65–75 | 95–98 | Scalable for gram-scale synthesis | Requires strict anhydrous conditions |

| Microwave-Assisted | 85 | 99 | Reduces reaction time to 2–4 hours | Specialized equipment needed |

| Solid-Phase Synthesis | 70 | 90 | Facilitates easy purification | Limited to small-scale production |

Industrial and Research Applications

Chemical Reactions Analysis

(6-Phthalimidohexyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can lead to the formation of phosphines.

Scientific Research Applications

(6-Phthalimidohexyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonium salts.

Biology: The compound is utilized in studies involving mitochondrial targeting due to the triphenylphosphonium group’s ability to cross mitochondrial membranes.

Medicine: Research has explored its potential in drug delivery systems, especially for targeting drugs to mitochondria.

Mechanism of Action

The mechanism by which (6-Phthalimidohexyl)triphenylphosphonium bromide exerts its effects is primarily related to its ability to interact with biological membranes. The triphenylphosphonium group facilitates the compound’s entry into cells and organelles, particularly mitochondria. Once inside, it can participate in various biochemical reactions, potentially affecting mitochondrial function and cellular metabolism .

Comparison with Similar Compounds

Key Findings :

- Lipophilicity : The phthalimido group in (6-Phthalimidohexyl)triphenylphosphonium bromide increases lipophilicity compared to hydroxy or carboxy analogues, enhancing its mitochondrial accumulation .

- Reactivity : Carboxy-substituted derivatives (e.g., 6-carboxyhexyl) are more reactive in nucleophilic reactions due to the electron-withdrawing effect of the carboxylic acid group .

Functionalized Aromatic Phosphonium Bromides

Compounds with aromatic or heteroaromatic substituents demonstrate unique electronic properties:

Key Findings :

- Electron-Deficient Systems : Fluorinated or sulfonamide-containing derivatives (e.g., Rosuvastatin intermediate) are pivotal in pharmaceutical synthesis due to their metabolic stability .

- Electronic Tuning : The trimethoxybenzyl group in Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide enhances resonance stabilization, improving its performance in Wittig reactions .

Biological Activity

(6-Phthalimidohexyl)triphenylphosphonium bromide (PH-TPP) is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and mitochondrial targeting. This article explores the biological activity of PH-TPP, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various cancer cell lines.

- Molecular Formula : C32H31BrNO2P

- Molecular Weight : 572.48 g/mol

- CAS Number : 129789-59-9

- Appearance : White to light yellow powder

PH-TPP functions primarily as a mitochondrial-targeting agent due to the positive charge of the triphenylphosphonium (TPP) moiety, which facilitates its accumulation in the negatively charged mitochondrial membrane. This property is crucial for enhancing the compound's cytotoxic effects on cancer cells while minimizing toxicity to non-malignant cells.

Key Mechanisms:

- Mitochondrial Membrane Potential Disruption : PH-TPP alters mitochondrial bioenergetics, leading to increased oxidative stress and apoptosis in cancer cells.

- Selective Cytotoxicity : The hydrophobic nature of the linker in PH-TPP enhances its accumulation in mitochondria, promoting selective cytotoxicity towards malignant cells over normal cells .

Antiproliferative Effects

Research has demonstrated that PH-TPP exhibits significant antiproliferative activity against various human cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HST-116 (Colon) | 25–28 | Inhibition of cell growth |

| A375 (Melanoma) | 25–28 | Induction of apoptosis |

| PC-3 (Prostate) | 22 | Disintegration of actin filaments |

| MDA-MB-231 (Breast) | 22 | Inhibition of migration |

These findings indicate that PH-TPP is particularly effective against aggressive cancer types, showcasing its potential as a therapeutic agent.

Case Studies

-

Mitochondrial Targeting in Cancer Therapy :

A study highlighted the use of TPP-modified liposomes for delivering chemotherapeutic agents specifically to mitochondria in HeLa cancer cells. The incorporation of PH-TPP significantly enhanced the cytotoxicity and anti-tumor efficacy of Paclitaxel compared to unmodified liposomes . -

In Vivo Studies :

In animal models, PH-TPP demonstrated reduced tumor growth when used in conjunction with other chemotherapeutics, suggesting a synergistic effect that warrants further investigation into combination therapies .

Safety and Handling

While PH-TPP shows promise as a therapeutic agent, it is important to consider safety precautions due to its irritant properties:

- Hazard Statements :

- Causes skin irritation.

- Causes serious eye irritation.

- May cause respiratory irritation.

Proper handling and storage are recommended to minimize exposure risks .

Q & A

Q. What are the degradation pathways under physiological conditions, and how can they be monitored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.